9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-
Description
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- is an anthracenone derivative featuring a 2,5-dimethoxyphenyl-substituted methylene group at the C-10 position. Anthracenones are polycyclic aromatic ketones with a planar anthracene backbone, modified by ketone and substituent groups that influence their optical, electrochemical, and biological properties. The 2,5-dimethoxyphenyl moiety in this compound introduces electron-donating methoxy groups, which may enhance solubility and alter reactivity compared to unsubstituted or halogenated analogs .
Structure
3D Structure
Properties
CAS No. |
198134-50-8 |
|---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
10-[(2,5-dimethoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H18O3/c1-25-16-11-12-22(26-2)15(13-16)14-21-17-7-3-5-9-19(17)23(24)20-10-6-4-8-18(20)21/h3-14H,1-2H3 |
InChI Key |
PNFUAKUEYGBPKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated carbonyl derivatives, including benzylidene-anthracenones. This method leverages the condensation of an activated methylene compound with a carbonyl substrate.
Reaction Mechanism and Optimization
The target compound is synthesized via condensation of 9(10H)-anthracenone (anthrone) with 2,5-dimethoxybenzaldehyde. The reaction is catalyzed by imidazolium-based ionic liquids (ILs), such as 1-methoxyethyl-3-methylimidazolium trifluoroacetate ([MeOEtMIM]+[CF₃COO]⁻), which act as dual solvent-catalysts. The IL’s C-2 hydrogen forms hydrogen bonds with the carbonyl oxygen of anthrone, polarizing the carbonyl group, while the trifluoroacetate anion deprotonates the aldehyde’s methylene group to generate a nucleophilic carbanion. This carbanion attacks the activated carbonyl, followed by dehydration to yield the benzylidene product (Fig. 1).
Optimization Parameters
- Temperature : Room temperature (25°C) minimizes side reactions.
- Catalyst Load : 10 mol% IL achieves 98% yield in 2 hours.
- Recyclability : The IL retains 86% efficiency after five cycles.
Table 1: Knoevenagel Condensation Performance
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| [MeOEtMIM]+[CF₃COO]⁻ | 2 | 98 |
| Recycled (Cycle 5) | 2 | 86 |
Reduction of Anthraquinone Derivatives
Anthracenones are accessible via reduction of anthraquinones, though regioselectivity challenges arise due to tautomerism.
Zinc-Ammonia Reduction
Reduction of 1,8-dimethoxyanthracenedione with zinc dust in aqueous ammonia yields a mixture of 1,8-dimethoxyanthracene and 4,5-dimethoxy-9(10H)-anthracenone. While this method is effective for electron-rich substrates, the 2,5-dimethoxy analog requires precise control to avoid over-reduction.
Tin Chloride-Mediated Reduction
SnCl₂ in HCl/acetic acid selectively reduces anthraquinones to anthracenones without isomerization. For example, 1,8-diacetoxyanthracenedione reduces to 1,8-dihydroxy-9(10H)-anthracenone (anthralin), highlighting the method’s suitability for acid-stable substrates. Adapting this to 2,5-dimethoxyphenyl-substituted precursors could yield the target compound.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracenol derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong fluorescence, making it useful in photophysical studies and imaging applications.
Molecular Interactions: It can interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and chemical properties of the target compound with structurally related anthracenone derivatives:
*Estimated based on structural analogs.
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. In contrast, chlorine-substituted analogs (e.g., 1,5-dichloro derivatives) exhibit increased reactivity due to electron-withdrawing effects .
- Metabolic Stability: Methoxy groups in curcumin analogs () are prone to rapid metabolism, but structural modifications (e.g., blocking phenolic groups) improve stability. This suggests that the 2,5-dimethoxy substitution in the target compound may require similar optimization for pharmacokinetic applications .
Biological Activity
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- (CAS No. 111965-04-9) is a synthetic compound belonging to the anthracenone family, characterized by its unique structure that incorporates a dimethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications.
Chemical Structure
The molecular formula of this compound is . Its structural representation can be summarized as follows:
- Core Structure : Anthracenone backbone
- Substituent : Dimethoxyphenyl group at the 10-position
Anticancer Properties
Recent studies have highlighted the anticancer potential of 9(10H)-Anthracenone derivatives. The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
- Mechanism of Action : The compound acts as a β-tubulin inhibitor, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to that of established chemotherapeutics like colchicine, which binds to the colchicine binding site on β-tubulin .
In Vitro Studies
In vitro assays have demonstrated that 9(10H)-Anthracenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Some derivatives showed IC50 values comparable to those of known tubulin inhibitors, indicating potent activity against cancer cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications on the phenyl ring can enhance its biological activity. The presence of methoxy groups at specific positions on the phenyl ring appears to increase potency and selectivity towards cancer cells.
Data Table: Biological Activity Summary
| Activity | Value/Description |
|---|---|
| CAS Number | 111965-04-9 |
| Molecular Formula | C23H18O3 |
| Anticancer Activity | Inhibits tubulin polymerization |
| IC50 Values | Comparable to colchicine (exact values vary) |
| Mechanism of Action | β-tubulin inhibition |
Case Studies
- Study on Tubulin Inhibition
- Cytotoxicity Assessment
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
